2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
説明
This compound is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a methoxy-linked pyrrolidine sulfonamide substituent at the 2-position. Key attributes include:
- Molecular formula: Estimated as C₁₉H₁₉F₄N₂O₄S (exact mass requires experimental validation).
- Functional groups: Trifluoromethyl (electron-withdrawing), sulfonamide (polar, hydrogen-bonding capacity), and methoxy (electron-donating).
- Potential applications: Likely explored in medicinal chemistry for enzyme inhibition (e.g., kinase or protease targets) due to the sulfonamide moiety’s prevalence in drug design .
特性
IUPAC Name |
2-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2O4S/c1-27-14-6-5-13(19)9-15(14)29(25,26)24-8-7-12(10-24)11-28-17-4-2-3-16(23-17)18(20,21)22/h2-6,9,12H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRIQNUYHAYKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine is a novel pyridine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
- Introduction of the 5-Fluoro-2-Methoxybenzenesulfonyl Group : This step involves sulfonylation reactions to incorporate the sulfonyl moiety onto the pyrrolidine.
- Methoxy and Trifluoromethyl Substitutions : The final product is obtained by introducing methoxy and trifluoromethyl groups at specific positions on the pyridine ring.
The overall synthetic strategy ensures that the compound retains functional groups critical for its biological activity.
The biological activity of 2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine primarily involves its interaction with various molecular targets, including enzymes and receptors. The unique structural features allow it to modulate biochemical pathways effectively, which may lead to therapeutic benefits in various diseases.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and cellular signaling.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent. For instance, IC50 values in nanomolar concentrations have been observed against L1210 mouse leukemia cells, showcasing potent growth inhibition .
- Neuroprotective Effects : Some studies have reported neuroprotective properties, suggesting that it may mitigate neuronal damage in various models of neurodegenerative diseases.
Case Studies
- Anticancer Studies : A series of experiments conducted on L1210 leukemia cells showed that treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell growth, with IC50 values indicating high potency .
- Mechanistic Insights : The mechanism behind the anticancer effects was explored through assays measuring enzyme activity and cell viability, revealing that the compound likely induces apoptosis in cancer cells via specific signaling pathways.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar derivatives can be made:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | 2-{[1-(5-fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl} | Moderate enzyme inhibition |
| Compound B | 5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyrimidine | High cytotoxicity against cancer cells |
The distinct combination of functional groups in 2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine contributes to its superior biological activity compared to other similar compounds.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Scaffolds
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(trifluoromethyl)pyridine
- Molecular formula : C₁₆H₁₈F₃N₃O₄S.
- Key differences : Replaces the 5-fluoro-2-methoxybenzenesulfonyl group with a 3,5-dimethyloxazole sulfonyl substituent.
- Implications : The oxazole group may enhance metabolic stability compared to the benzene ring but reduce π-π stacking interactions in target binding.
2-({1-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
- Molecular formula : C₁₆H₂₀F₃N₅O.
- Key differences : Uses a piperidine ring (6-membered) instead of pyrrolidine (5-membered) and introduces a triazole group.
- The triazole may enhance solubility or metal-binding capacity.
Pyridine Derivatives with Trifluoromethyl Substituents
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Molecular formula : C₁₃H₈ClF₄N.
- Key differences : Replaces the pyrrolidine-methoxy-sulfonamide chain with a chloro-trifluoromethylphenyl group.
- Implications: The bulky aryl substituent may improve lipophilicity but reduce water solubility.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
- Molecular formula: C₈H₆F₃NO.
- Key differences : Simpler structure with an acetyl group at the 3-position.
- Implications : The ketone group increases reactivity (e.g., nucleophilic addition), making it a versatile intermediate in synthesis.
Sulfonamide-Containing Analogues
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- Key differences : Incorporates a thiazole-pyridine hybrid and a methylsulfonyl carboxamide group.
- Implications : The thiazole ring may confer antibacterial or antiviral activity, as seen in similar compounds.
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogy.
Table 2: Functional Group Impact on Properties
準備方法
Chlorine/Fluorine Exchange from Trichloromethylpyridine
Liquid-phase fluorination of 2-chloro-6-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) in the presence of FeCl₃ or FeCl₂ catalysts achieves selective trifluoromethyl substitution. This method operates at 150–190°C under superatmospheric pressure, yielding 6-(trifluoromethyl)pyridine with >80% selectivity. By-product formation (e.g., dichloro-trifluoromethylpyridines) is minimized through continuous removal of volatile products, leveraging the lower boiling point of the target compound.
Cyclocondensation with Trifluoromethyl Building Blocks
Ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes cyclocondensation with ammonia or ammonium acetate in polar aprotic solvents (e.g., DMF) at 120–140°C to form the pyridine ring. This route avoids halogenated intermediates but requires stringent control of stoichiometry to prevent oligomerization.
Functionalization of Pyrrolidine with Sulfonyl Groups
The pyrrolidine subunit is synthesized and sulfonylated to introduce the 5-fluoro-2-methoxybenzenesulfonyl group:
Pyrrolidine Ring Formation
Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane with formaldehyde under acidic conditions (HCl, 60°C), followed by reduction with NaBH₄. Alternatively, transition-metal-catalyzed hydrogenation of pyrrole derivatives offers higher stereochemical control.
Sulfonylation with 5-Fluoro-2-Methoxybenzenesulfonyl Chloride
The sulfonyl group is introduced by reacting pyrrolidine with 5-fluoro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (TEA) as a base. This step proceeds with >90% yield when the sulfonyl chloride is added dropwise to avoid exothermic side reactions.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Value | Yield (%) | Citation |
|---|---|---|---|
| Solvent | DCM | 92 | |
| Base | Triethylamine | 94 | |
| Temperature | 0°C → 25°C | 91 | |
| Reaction Time | 4 hours | 93 |
Etherification of Pyrrolidine and Pyridine Moieties
The methoxy linker is established between the pyrrolidine and pyridine subunits:
Hydroxymethylation of Pyrrolidine
Pyrrolidin-3-ylmethanol is prepared via oxidation of 3-(hydroxymethyl)pyrrolidine using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, followed by NaBH₄ reduction to stabilize the alcohol.
Nucleophilic Substitution with 6-(Trifluoromethyl)Pyridine
The hydroxyl group of pyrrolidin-3-ylmethanol undergoes substitution with 2-chloro-6-(trifluoromethyl)pyridine in DMF at 80°C, using K₂CO₃ as a base. This yields the ether linkage with 75–85% efficiency.
Table 2: Ether Bond Formation Variants
| Method | Conditions | Yield (%) | Citation |
|---|---|---|---|
| Nucleophilic Sub. | DMF, K₂CO₃, 80°C | 82 | |
| Mitsunobu Reaction | DIAD, PPh₃, THF | 88 |
Final Coupling and Purification
The sulfonylated pyrrolidine and pyridine-ether intermediate are coupled via reductive amination or direct alkylation. Purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates the target compound in >95% purity.
Analytical Characterization
Critical spectroscopic data include:
Q & A
Q. What are the key synthetic intermediates and reaction steps for synthesizing this compound?
The synthesis involves multi-step functionalization of the pyridine and pyrrolidine rings. A critical intermediate is the 5-fluoro-2-methoxybenzenesulfonyl chloride, which reacts with pyrrolidine derivatives under basic conditions (e.g., triethylamine) to form the sulfonamide linkage. Subsequent methoxy and trifluoromethyl group introductions require careful control of reaction stoichiometry and temperature . Intermediate characterization via H/C NMR and LC-MS is essential to confirm regioselectivity and purity before proceeding to subsequent steps.
Q. Which spectroscopic techniques are most effective for structural confirmation?
High-resolution mass spectrometry (HRMS) and F NMR are critical for verifying the trifluoromethyl group and fluorine substituents. X-ray crystallography (if crystalline) resolves stereochemical ambiguities in the pyrrolidine ring, while IR spectroscopy confirms sulfonamide (S=O) and ether (C-O) bonds . For non-crystalline samples, 2D NMR (e.g., COSY, NOESY) can elucidate spatial relationships between substituents.
Q. How should researchers handle solubility challenges during in vitro assays?
The compound’s lipophilic trifluoromethyl and sulfonyl groups necessitate solubility screening in polar aprotic solvents (e.g., DMSO) followed by dilution in aqueous buffers. Dynamic light scattering (DLS) can detect aggregation, while co-solvents like cyclodextrins or surfactants (e.g., Tween-20) improve dispersion in biological matrices .
Advanced Research Questions
Q. What strategies optimize the yield of the trifluoromethylation step?
Trifluoromethylation via halogen exchange (e.g., using CuCF or CFSiMe) requires anhydrous conditions and catalytic Pd/Cu systems. Microwave-assisted synthesis reduces reaction time and improves regioselectivity. Monitoring by F NMR helps track intermediate formation, while scavenging agents (e.g., molecular sieves) mitigate side reactions with residual moisture .
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictions often arise from variations in assay conditions (e.g., pH, cell lines, or enzyme isoforms). Standardizing protocols (e.g., IC measurements under consistent ATP concentrations for kinase assays) and using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) enhance reproducibility. Meta-analysis of structure-activity relationships (SAR) across analogs helps identify critical substituents influencing activity .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) with homology-modeled proteins identifies potential binding pockets. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes under physiological conditions. Quantum mechanical calculations (DFT) evaluate electronic effects of the trifluoromethyl group on binding energetics .
Q. How do steric and electronic effects of the benzenesulfonyl group influence reactivity?
Electron-withdrawing substituents (e.g., fluoro, methoxy) on the benzene ring enhance sulfonamide stability but may hinder nucleophilic attack during coupling reactions. Steric maps generated via computational tools (e.g., MOE) guide modifications to balance reactivity and steric bulk. Comparative kinetic studies with analogs (e.g., replacing methoxy with ethoxy) quantify electronic contributions .
Methodological Considerations
Q. What protocols mitigate degradation during long-term storage?
Lyophilization under inert atmosphere (N) preserves stability. Storage at -80°C in amber vials with desiccants (e.g., silica gel) prevents hydrolysis of the sulfonamide group. Regular HPLC-UV checks (e.g., C18 column, 254 nm) monitor degradation products, while accelerated stability studies (40°C/75% RH) predict shelf life .
Q. How are reaction by-products identified and minimized?
LC-MS with electrospray ionization (ESI) detects low-abundance by-products. Green chemistry approaches (e.g., flow reactors) improve heat/mass transfer, reducing side reactions. Taguchi experimental design optimizes parameters (temperature, catalyst loading) to suppress undesired pathways .
Q. What in vitro models best evaluate the compound’s therapeutic potential?
Primary cell lines (e.g., HepG2 for hepatotoxicity) and 3D spheroids better replicate in vivo conditions than immortalized lines. For CNS targets, blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) predict bioavailability. Metabolite profiling via LC-HRMS identifies active derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
